molecular formula C19H28N2O4 B4911748 methyl 4-[[(3R,4R)-3-hydroxy-4-(4-hydroxypiperidin-1-yl)piperidin-1-yl]methyl]benzoate

methyl 4-[[(3R,4R)-3-hydroxy-4-(4-hydroxypiperidin-1-yl)piperidin-1-yl]methyl]benzoate

Cat. No.: B4911748
M. Wt: 348.4 g/mol
InChI Key: VDAUWVZQCMRNDE-QZTJIDSGSA-N
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Description

Methyl 4-[[(3R,4R)-3-hydroxy-4-(4-hydroxypiperidin-1-yl)piperidin-1-yl]methyl]benzoate is a complex organic compound characterized by its unique structure, which includes a benzoate ester linked to a piperidine ring system. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[[(3R,4R)-3-hydroxy-4-(4-hydroxypiperidin-1-yl)piperidin-1-yl]methyl]benzoate typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate amine and aldehyde or ketone precursors.

    Introduction of hydroxyl groups: Hydroxyl groups can be introduced via selective oxidation reactions.

    Esterification: The final step involves the esterification of the benzoic acid derivative with methanol under acidic conditions to form the methyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[[(3R,4R)-3-hydroxy-4-(4-hydroxypiperidin-1-yl)piperidin-1-yl]methyl]benzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Methyl 4-[[(3R,4R)-3-hydroxy-4-(4-hydroxypiperidin-1-yl)piperidin-1-yl]methyl]benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 4-[[(3R,4R)-3-hydroxy-4-(4-hydroxypiperidin-1-yl)piperidin-1-yl]methyl]benzoate involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. For example, it may inhibit certain enzymes or receptors, thereby affecting cellular processes such as proliferation or apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-[[(3R,4R)-3-hydroxy-4-(4-methylpiperidin-1-yl)piperidin-1-yl]methyl]benzoate
  • Methyl 4-[[(3R,4R)-3-hydroxy-4-(4-ethoxypiperidin-1-yl)piperidin-1-yl]methyl]benzoate

Uniqueness

Methyl 4-[[(3R,4R)-3-hydroxy-4-(4-hydroxypiperidin-1-yl)piperidin-1-yl]methyl]benzoate is unique due to the presence of multiple hydroxyl groups and its specific piperidine ring configuration. These features contribute to its distinct chemical reactivity and biological activity, setting it apart from similar compounds.

Properties

IUPAC Name

methyl 4-[[(3R,4R)-3-hydroxy-4-(4-hydroxypiperidin-1-yl)piperidin-1-yl]methyl]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O4/c1-25-19(24)15-4-2-14(3-5-15)12-20-9-8-17(18(23)13-20)21-10-6-16(22)7-11-21/h2-5,16-18,22-23H,6-13H2,1H3/t17-,18-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDAUWVZQCMRNDE-QZTJIDSGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CN2CCC(C(C2)O)N3CCC(CC3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)CN2CC[C@H]([C@@H](C2)O)N3CCC(CC3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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